(5-氯-2-甲基-3-硝基苯基)硼酸

描述

“(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” is a derivative of Phenylboronic Acid, a compound used in organic synthesis of various pharmaceutical goods . It is also known as CNB or HB3081.

Synthesis Analysis

The synthesis of boronic acids and their derivatives, including “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

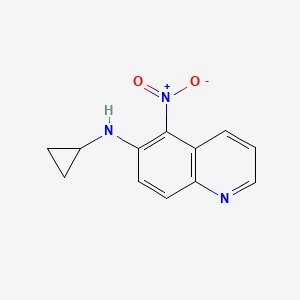

The molecular formula of “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” is C7H7BClNO4 . The molecular weight is 215.4 g/mol .Chemical Reactions Analysis

Boronic acids, including “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid”, can undergo a variety of chemical transformations. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . Protodeboronation of boronic esters, including “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid”, is a notable reaction .Physical And Chemical Properties Analysis

“(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” has a melting point of 110-112℃ . It should be stored at a temperature of 2-8°C .科学研究应用

大环化学

(5-氯-2-甲基-3-硝基苯基)硼酸及其衍生物在大环化学中发挥着至关重要的作用。它们已被用于合成四聚大环化合物和二聚硼酸酯,这些化合物由于其独特的结构特性和在材料科学和制药领域的潜在应用而显著。对这些化合物的结构分析,包括键长、键角和分子间相互作用,有助于理解它们的化学行为和进一步应用的潜力(Fárfan等,1999)。

有机合成中的立体化学

从(5-氯-2-甲基-3-硝基苯基)硼酸衍生的硼酸已被用于控制合成有机反应中的立体化学。这些化合物已显示出识别2-脱氧核糖呋喃苷的不同异构体的能力,突显了它们在立体选择性合成中的重要性,这对于开发具有所需性质的特定有机化合物至关重要(Yamashita et al., 1996)。

二醇和碳水化合物识别

(5-氯-2-甲基-3-硝基苯基)硼酸及其相关化合物在结合二醇和碳水化合物方面表现出高亲和力,暗示了它们在生物识别过程中的潜在作用。这些性质对于生物传感器、药物递送系统和新型治疗剂的应用至关重要(Mulla et al., 2004)。

发光和光学调制

苯硼酸,包括(5-氯-2-甲基-3-硝基苯基)硼酸的衍生物,已被用于调制材料的光学性质,如单壁碳纳米管。这些酸与糖类的相互作用可能导致光致发光的变化,为它们在光学传感器和其他光子器件中的应用提供可能性(Mu et al., 2012)。

杀虫剂合成和分析

(5-氯-2-甲基-3-硝基苯基)硼酸的衍生物已被用于合成像Cremart®这样的有机磷杀虫剂。这些化合物的标记碳-14版本在代谢研究和农药残留的环境监测中具有价值(Yoshitake et al., 1977)。

食品基质中果糖的还原

已经研究了硼酸的应用,包括与(5-氯-2-甲基-3-硝基苯基)硼酸相关的化合物,用于在食品基质中特异性减少果糖。这些化合物与果糖和其他糖类选择性地相互作用的能力对于修改食品产品中的糖含量和组成至关重要,这对健康和营养至关重要(Pietsch & Richter, 2016)。

作用机制

Target of Action

The primary target of 5-Chloro-2-methyl-3-nitrophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

5-Chloro-2-methyl-3-nitrophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound has a molecular weight of 2154 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 5-Chloro-2-methyl-3-nitrophenylboronic acid is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis processes, including the production of various pharmaceutical goods .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-methyl-3-nitrophenylboronic acid can be influenced by environmental factors such as temperature and storage conditions . For instance, the compound has a melting point of 110-112℃ and is typically stored at 2-8°C .

安全和危害

“(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using protective equipment such as suitable gloves and eye protection .

Relevant Papers The relevant papers for “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” include studies on the Suzuki–Miyaura coupling and the protodeboronation of boronic esters . These papers provide valuable insights into the synthesis, reactions, and applications of “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” and other boronic acids.

属性

IUPAC Name |

(5-chloro-2-methyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPQVXJDGQCREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)[N+](=O)[O-])Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657085 | |

| Record name | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methyl-3-nitrophenyl)boronic acid | |

CAS RN |

957060-80-9 | |

| Record name | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)

![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)

![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)